Melatonin MT1 and MT2 Receptor Binding Affinity Differentiates This Furan-2-Carboxamide from Indole-2-Carboxamide Kinase Inhibitors
N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide has been profiled against melatonin receptor types 1A (sheep) and 1B (human) and its Ki values are curated in the PDSP Ki Database [1]. This melatonin receptor binding activity is absent from the indole-2-carboxamide series 5a–k and 7 reported as EGFR/CDK2 dual inhibitors, which show antiproliferative IC50 values in the low micromolar range against MCF-7 and HCT-116 cells but no measurable melatonin receptor engagement [2]. The structural basis for this divergence is the C-3 ethyl-furan-2-carboxamide side chain, which mimics the acetamidoethane side chain of melatonin, as opposed to the C-2 carboxamide geometry required for kinase ATP-pocket binding.
| Evidence Dimension | Melatonin receptor binding vs. kinase inhibition |
|---|---|
| Target Compound Data | Ki values for MT1 (sheep) and MT1B (human) — curated in PDSP Ki Database [1] |
| Comparator Or Baseline | Indole-2-carboxamide derivatives 5a–k, 6a–c, 7: EGFR/CDK2 dual inhibitory IC50 in low μM range; no melatonin receptor activity reported [2] |
| Quantified Difference | Qualitative target class divergence: melatonin GPCR binding vs. kinase catalytic inhibition |
| Conditions | Radioligand binding assays (PDSP standardized conditions) vs. in vitro kinase inhibition and MTT antiproliferative assays |
Why This Matters
Users requiring melatonin receptor pharmacology cannot substitute with indole-2-carboxamide kinase inhibitors, which are structurally similar but target an entirely different protein class.
- [1] PDSP Ki Database. N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide. BindingDB Monomer ID 82271. National Institute of Mental Health Psychoactive Drug Screening Program. View Source
- [2] Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals 2022, 15, 1004. View Source
